

AWT020 Immunotherapy: A Technical Whitepaper on the Foundational Research

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Introduction

AWT020 is a novel bifunctional fusion protein poised to redefine the landscape of cancer immunotherapy. It comprises a humanized anti-PD-1 nanobody genetically fused to an engineered interleukin-2 (IL-2) mutein.^{[1][2]} This innovative design aims to overcome the limitations of existing anti-PD-1 and IL-2 therapies by delivering a potent, targeted anti-tumor response with a favorable safety profile.^{[1][2]} This document provides an in-depth technical overview of the foundational preclinical and early clinical research on AWT020, focusing on its mechanism of action, key experimental data, and detailed methodologies.

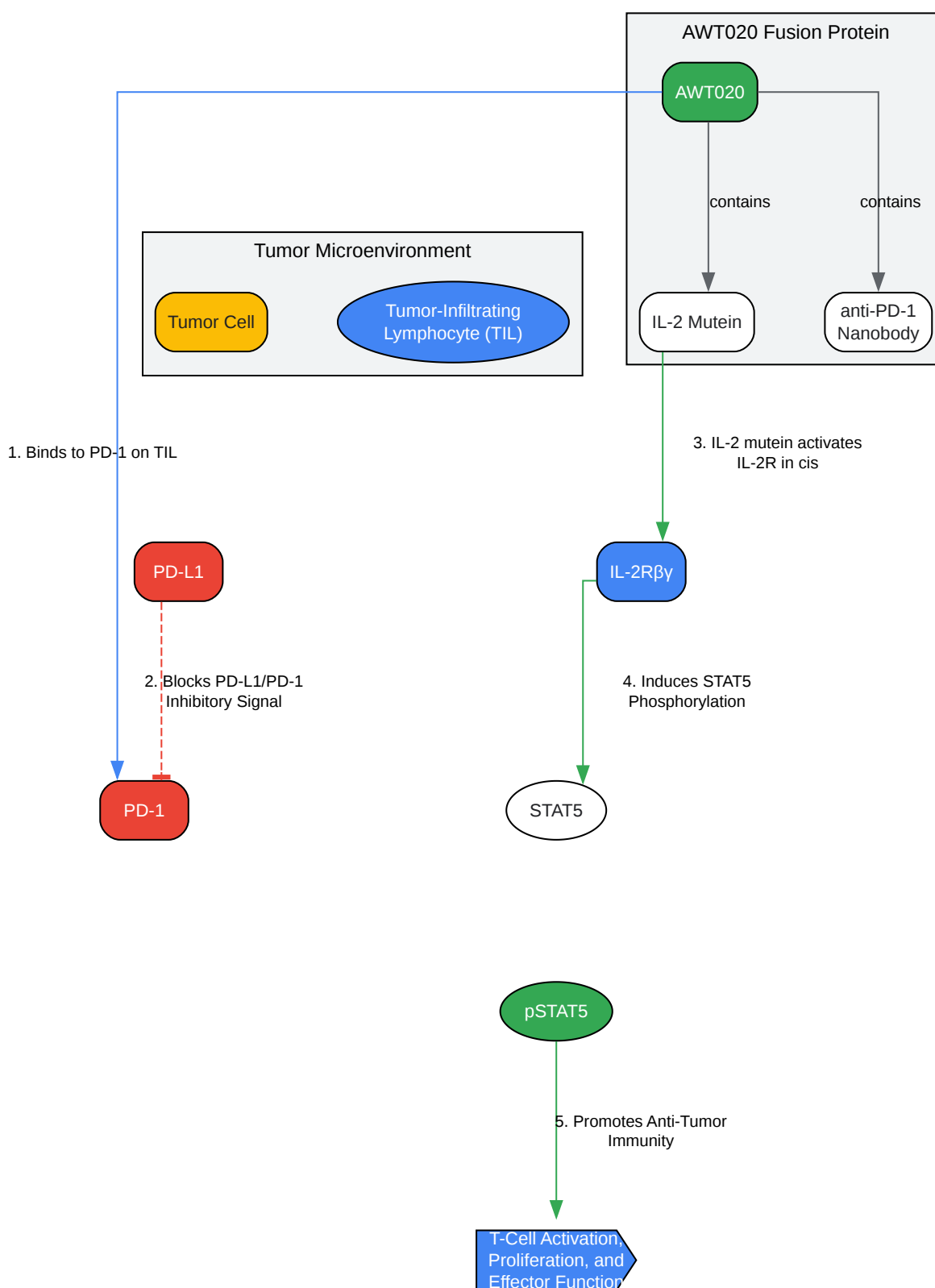
Core Molecular Design and Mechanism of Action

AWT020 is engineered to selectively activate and expand tumor-infiltrating lymphocytes (TILs) while minimizing systemic toxicity.^{[1][3]} The anti-PD-1 component targets the programmed cell death protein 1 (PD-1), a critical immune checkpoint receptor expressed on activated T cells.^[4] This targeted binding serves a dual purpose: it blocks the inhibitory PD-1/PD-L1 signaling pathway, and it anchors the IL-2 mutein directly to the surface of PD-1-expressing T cells within the tumor microenvironment.^{[1][5]}

The IL-2 mutein component of AWT020 has been engineered to have no binding affinity for the high-affinity IL-2 receptor alpha subunit (CD25) and attenuated affinity for the beta and gamma subunits (IL-2Rβγ).^{[1][2]} This modification is crucial for reducing the risk of systemic toxicities

commonly associated with high-dose IL-2 therapy, such as vascular leak syndrome, and for avoiding the expansion of regulatory T cells (Tregs) which can suppress the anti-tumor immune response.[3] By concentrating the IL-2 activity on PD-1 positive T cells, AWT020 promotes the phosphorylation of STAT5 (pSTAT5), a key downstream signaling event that drives T cell proliferation and effector function.[1][3]

Signaling Pathway Diagram



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Caption: Mechanism of action of AWT020 in the tumor microenvironment.

Preclinical Data Summary

The preclinical efficacy and safety of AWT020 were evaluated using its mouse surrogate, mAWT020, in various syngeneic tumor models.

In Vitro Activity

AWT020 demonstrated potent and selective activity on PD-1 expressing cells.

Assay	Cell Line	Key Finding	Reference
STAT5 Phosphorylation	Hut 78/PD-1	AWT020 induced significantly enhanced pSTAT5 signaling in PD-1 expressing cells compared to wild-type cells. [1]	[1]
T-Cell Proliferation	Human PBMCs	AWT020 preferentially stimulated the proliferation of activated PD-1 ^{high} T cells over NK cells. [1]	[1]

In Vivo Anti-Tumor Efficacy

mAWT020 exhibited superior anti-tumor activity compared to anti-PD-1 monotherapy or the combination of an anti-PD-1 antibody and IL-2 in both anti-PD-1-sensitive and -resistant mouse tumor models.[\[1\]](#)[\[2\]](#)

Tumor Model	Treatment Group	Efficacy Outcome	Reference
MC38 (colon carcinoma)	mAWT020 (0.3 mg/kg, single dose)	100% Complete Response (CR)[6]	[6]
MC38 (colon carcinoma)	mAWT020 (0.3 mg/kg and 1 mg/kg)	100% complete tumor regression in 5 out of 5 mice[1]	[1]
CT26 (colon carcinoma)	mAWT020	70% Complete Response (CR)[6]	[6]
B16F10 (melanoma, PD-1 resistant)	mAWT020	>90% Tumor Growth Inhibition (TGI)[6]	[6]
EMT6 (breast carcinoma, PD-1 resistant)	mAWT020	>90% Tumor Growth Inhibition (TGI)[6]	[6]

In Vivo Pharmacodynamics and Safety

Immune profiling studies revealed that mAWT020 preferentially expands CD8+ T cells within the tumor while having minimal effects on peripheral T cells and NK cells.[1][6] This targeted activity contributes to its enhanced safety profile, with mAWT020 being well-tolerated in mice with minimal signs of toxicity.[1][2] In cynomolgus monkeys, AWT020 was well-tolerated at doses up to 10 mg/kg and exhibited a long half-life.[6]

First-in-Human Clinical Trial (AWT020-001)

A Phase 1, first-in-human, dose-escalation study (NCT06092580) is currently evaluating the safety and efficacy of AWT020 monotherapy in patients with advanced or metastatic cancers who have failed or were intolerant to standard therapies.[7][8]

Preliminary Clinical Data

Parameter	Finding	Reference
Patient Population	25 patients with advanced or metastatic cancers, including some with prior anti-PD-(L)1 therapy.[8]	[8]
Dose Escalation	0.3, 0.6, and 1 mg/kg administered intravenously every two weeks.[8]	[8]
Safety	Manageable safety profile. Most treatment-related adverse events (TRAEs) were Grade 1-2, including arthralgia, fatigue, rash, nausea, and hypothyroidism. No vascular leak syndrome was observed. [8]	[8]
Efficacy (n=20 evaluable)	Overall Response Rate (ORR): 35%; Disease Control Rate (DCR): 75%. Responses were observed in patients with primary and secondary resistance to anti-PD-(L)1 therapies.[8][9]	[8][9]

Experimental Protocols

STAT5 Phosphorylation Assay

Objective: To assess the ability of AWT020 to induce STAT5 phosphorylation in a PD-1-dependent manner.

Methodology:

- Wild-type Hut 78 human T-lymphocyte cells and a PD-1 overexpressing Hut 78 cell line were used.[4]

- Cells were plated in 96-well plates and treated with varying concentrations of AWT020, an isotype control (AWT020Iso), or recombinant human IL-2 (rhIL-2) for 40 minutes at 37°C.[4]
- For blocking experiments, Hut 78/PD-1 cells were pre-incubated with a parental anti-PD-1 antibody for 1 hour at 37°C before the addition of AWT020.[4]
- Following treatment, cells were lysed, and the level of phosphorylated STAT5 (Tyr694) was measured using a Homogeneous Time Resolved Fluorescence (HTRF) assay kit according to the manufacturer's instructions.[4]

Human T-Cell Activation and Proliferation Assay

Objective: To evaluate the effect of AWT020 on the proliferation of human T cells and NK cells.

Methodology:

- Frozen human peripheral blood mononuclear cells (PBMCs) from healthy donors were thawed and plated in 96-well plates.[4]
- For T-cell pre-activation, PBMCs were cultured overnight with ImmunoCult™ Human CD3/CD28 T Cell Activator.[4]
- Pre-activated and un-activated PBMCs were then treated with serially diluted AWT020, AWT020iso, or a comparator anti-human PD-1-IL-2 fusion protein.[4]
- The cells were cultured for 7-10 days, with the media and treatment being replenished every 2-3 days.[4]
- After the culture period, cells were collected, stained with fluorescently labeled antibodies against immune cell markers, and analyzed by flow cytometry to quantify the proliferation of different cell populations (e.g., PD-1^{high} CD3⁺ T cells, NK cells).[4]

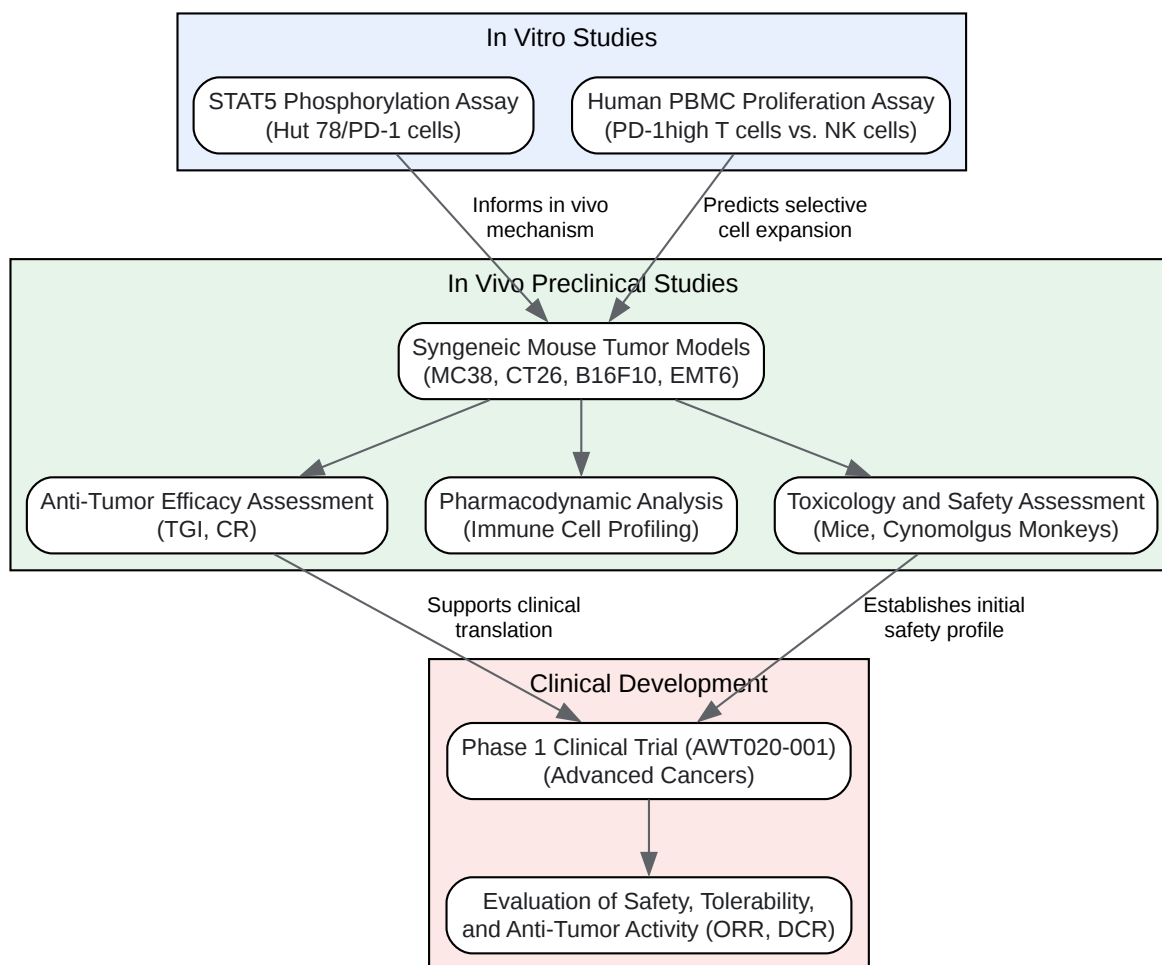
In Vivo Mouse Tumor Models

Objective: To assess the anti-tumor efficacy of the mouse surrogate of AWT020 (mAWT020).

Methodology:

- Syngeneic mouse tumor models, including MC38 and CT26 colon carcinoma, B16F10 melanoma, and EMT6 breast carcinoma, were utilized.[7]
- Tumor cells were implanted subcutaneously into immunocompetent mice.[5][10]
- Once tumors reached a specified volume, mice were treated with mAWT020, an anti-mPD-1 antibody, IL-2, or a combination thereof.[1]
- Tumor growth was monitored over time, and treatment efficacy was determined by measuring tumor volume and calculating tumor growth inhibition (TGI) or the rate of complete responses (CR).[1][6]
- For pharmacodynamic studies, tumors and peripheral blood were collected after treatment to analyze the immune cell populations by flow cytometry.[1][6]

Experimental Workflow Diagram



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Caption: Overall research and development workflow for AWT020.

Conclusion

The foundational research on AWT020 provides a strong rationale for its continued development as a novel cancer immunotherapy. The preclinical data demonstrate a potent and selective mechanism of action, leading to superior anti-tumor efficacy and an improved safety profile compared to existing therapies.^{[1][2][6]} Preliminary results from the first-in-human

clinical trial are encouraging, showing a manageable safety profile and promising anti-tumor activity in a heavily pre-treated patient population.[7][8] AWT020 represents a promising next-generation immunotherapy with the potential to address the unmet medical need of patients with cancers resistant to current treatments.

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